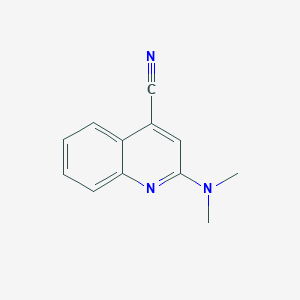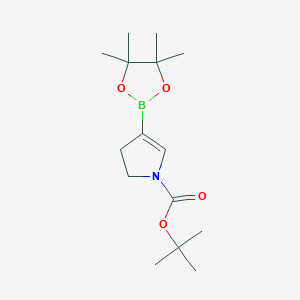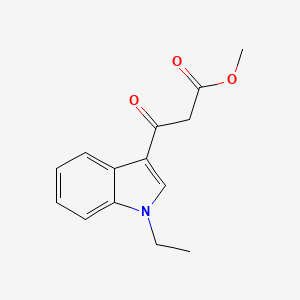
5-(アミノメチル)イソインドリン-1-オン
概要
説明
5-(Aminomethyl)isoindolin-1-one is an organic compound with the molecular formula C9H10N2O. This compound belongs to the class of isoindolinones, which are heterocyclic compounds containing a fused ring system with nitrogen and oxygen atoms. Isoindolinones are known for their diverse biological activities and are found in various natural products and pharmaceutical molecules.
科学的研究の応用
5-(Aminomethyl)isoindolin-1-one has several scientific research applications, including:
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of the compound 5-(Aminomethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation . The development of small molecular scaffolds as specific CDK inhibitors is a promising strategy in the discovery of anti-cancer drugs .
Mode of Action
5-(Aminomethyl)isoindolin-1-one interacts with its target, CDK7, through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction is facilitated by the compound’s chemically reactive soft molecules, which influences their anti-cancer activity .
Biochemical Pathways
The interaction of 5-(Aminomethyl)isoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and its inhibition can disrupt normal cell cycle progression, leading to cell death, particularly in cancer cells .
Pharmacokinetics
The compound has been found to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of 5-(Aminomethyl)isoindolin-1-one’s action are primarily its anti-cancer activity . By inhibiting CDK7, the compound disrupts the cell cycle, leading to cell death . This makes 5-(Aminomethyl)isoindolin-1-one a potential candidate for anti-cancer action .
生化学分析
Biochemical Properties
5-(Aminomethyl)isoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclin-dependent kinase 7 (CDK7), where 5-(Aminomethyl)isoindolin-1-one acts as an inhibitor . This interaction is crucial as CDK7 is involved in cell cycle regulation and transcription. The compound’s ability to form hydrogen bonds with active amino acid residues of CDK7 enhances its inhibitory effect .
Cellular Effects
5-(Aminomethyl)isoindolin-1-one influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK7 can lead to the inhibition of RNA polymerase II-mediated transcription, thereby affecting gene expression . Additionally, 5-(Aminomethyl)isoindolin-1-one has been observed to induce apoptosis in cancer cells by disrupting the cell cycle .
Molecular Mechanism
The molecular mechanism of 5-(Aminomethyl)isoindolin-1-one involves its binding interactions with biomolecules. It binds to the active site of CDK7, forming hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK7, leading to the suppression of transcription and cell cycle progression. Furthermore, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Aminomethyl)isoindolin-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 5-(Aminomethyl)isoindolin-1-one can have sustained effects on cellular function, including prolonged inhibition of CDK7 activity and continuous induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-(Aminomethyl)isoindolin-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK7 without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-(Aminomethyl)isoindolin-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 5-(Aminomethyl)isoindolin-1-one can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 5-(Aminomethyl)isoindolin-1-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)isoindolin-1-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with CDK7 occurs primarily in the nucleus, where it can inhibit transcription and cell cycle progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-alkylbenzoic acids with primary amines, leading to the formation of isoindolinones through intramolecular amidation . Another method includes the use of multicomponent reactions (MCRs) involving methyl 2-formylbenzoate, primary amines, and isocyanides . These reactions are typically carried out under acidic conditions to facilitate the formation of the isoindolinone ring.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)isoindolin-1-one may involve large-scale synthesis using efficient and cost-effective methods. Ultrasonic-assisted synthesis has been reported as a practical approach for producing isoindolinone derivatives with high efficiency and yields . This method utilizes ultrasonic irradiation to accelerate the reaction rate and improve selectivity, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
5-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoindolinone compounds.
類似化合物との比較
Similar Compounds
3-Hydroxyisoindolin-1-one: Known for its presence in natural products and pharmaceutical molecules.
Nicindole C and D: Isoindolinone analogs with antiviral activities.
Uniqueness
5-(Aminomethyl)isoindolin-1-one is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for various substitution reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
5-(aminomethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMCPVWXYVFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)
![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)

![1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1442600.png)


![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
